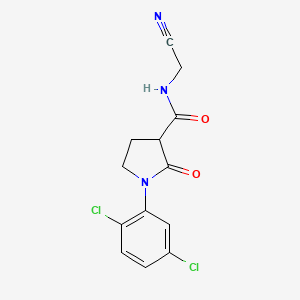
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide, also known as CP-471, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CP-471 is a synthetic compound that belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and alleviate pain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance the survival of neurons in models of Parkinson's disease. In addition, this compound has been shown to modulate the immune system, leading to a reduction in the severity of autoimmune diseases.
实验室实验的优点和局限性
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. This compound is also stable and has a long shelf-life, making it easy to store and transport. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, this compound has not been extensively studied in humans, and its safety profile is not well-established.
未来方向
There are several future directions for research on N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide. One area of research is the elucidation of its mechanism of action. Further studies are needed to fully understand how this compound exerts its biological effects. Another area of research is the development of this compound derivatives with improved pharmacological properties. These derivatives could be used to treat a range of diseases, including cancer, inflammation, and neurological disorders. Finally, future research could focus on the clinical development of this compound, including the evaluation of its safety and efficacy in humans.
合成方法
The synthesis of N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 2,5-dichlorobenzoyl chloride with N-cyanomethylpyrrolidine in the presence of a base, followed by the addition of 3-aminopropionitrile. The resulting product is then subjected to acid hydrolysis to yield this compound. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
N-(Cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been shown to have a modulatory effect on the immune system, which could have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(cyanomethyl)-1-(2,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-8-1-2-10(15)11(7-8)18-6-3-9(13(18)20)12(19)17-5-4-16/h1-2,7,9H,3,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWIPDEAZWBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC#N)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

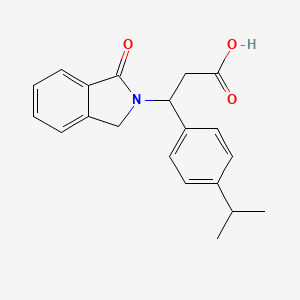
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
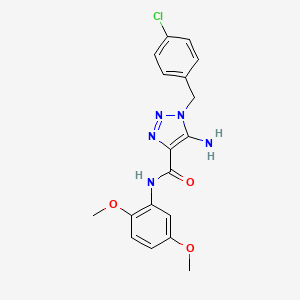
![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

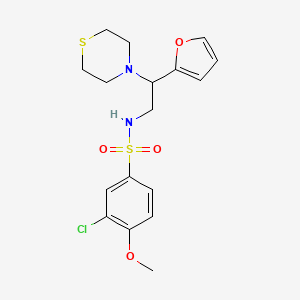
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
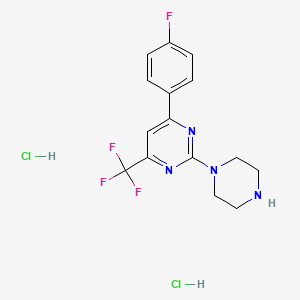
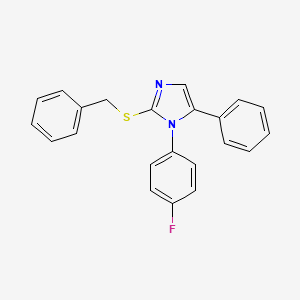
![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)